![molecular formula C8H7FN2O B1471809 {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol CAS No. 1520373-01-6](/img/structure/B1471809.png)

{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

Overview

Description

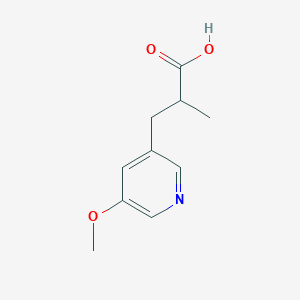

“{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol” is a chemical compound with the molecular formula C8H7FN2O . It has a molecular weight of 166.15 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7FN2O/c9-6-1-2-8-10-3-7(5-12)11(8)4-6/h1-4,12H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 166.15 .Scientific Research Applications

Synthesis and Structural Exploration

- Novel tetracyclic imidazo[1,2-a]pyridine derivatives have been synthesized through intramolecular nucleophilic aromatic substitution, highlighting the utility of specific solvents and conditions to enhance yield and control reaction pathways, with potential applications in developing complex organic molecules for various purposes (Changunda et al., 2020).

- Research into the fluorescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridine derivatives has revealed that these compounds can act as potent organic fluorophores, potentially useful as biomarkers and photochemical sensors. The hydroxymethyl group in particular has been studied for its effect on enhancing fluorescence intensity, indicating the potential for these compounds in imaging and diagnostic applications (Velázquez-Olvera et al., 2012).

Bioisosteric Applications and Material Properties

- The synthesis and evaluation of 8-Fluoroimidazo[1,2-a]pyridine as a physicochemical mimic for imidazo[1,2-a]pyrimidine in ligands for GABA(A) receptor modulators demonstrate its potential as a bioisosteric replacement, which could be relevant in the development of pharmaceuticals and therapeutics (Humphries et al., 2006).

Corrosion Inhibition

- Imidazopyridine derivatives, including those related to "{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol," have been investigated for their corrosion inhibition properties for carbon steel in acidic media. These studies combine experimental and computational approaches to understand the adsorption behavior and effectiveness of these compounds as corrosion inhibitors, providing insights into their practical applications in industrial settings (Ech-chihbi et al., 2019).

Properties

IUPAC Name |

(6-fluoroimidazo[1,2-a]pyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-6-1-2-8-10-3-7(5-12)11(8)4-6/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGZRBNCNYSCEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471729.png)

![2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471730.png)

![6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol](/img/structure/B1471735.png)

![1-{[(Propan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1471737.png)

![2-[2-(4-Oxopiperidin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B1471746.png)